Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-
Description
"Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-" is a chiral aromatic ketone characterized by a central carbonyl group flanked by two phenyl rings, one of which is substituted at the para position with a (1R)-1-aminoethyl group. The (1R)-configuration imparts stereochemical specificity, which may influence its physicochemical properties and biological interactions. The compound’s rigidity and hydrogen-bonding capacity (from the amino group) suggest applications in medicinal chemistry or materials science, though further empirical validation is required .
Properties
CAS No. |
482620-70-2 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
[4-[(1R)-1-aminoethyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H15NO/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,16H2,1H3/t11-/m1/s1 |
InChI Key |
MOPFTKDKAKPIIB-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Reaction
The synthesis begins with N-(4-acetyl-2,6-difluorophenyl)-methanesulfonamide dissolved in an aprotic solvent such as tetrahydrofuran (THF), dichloromethane, diethyl ether, or toluene. To this solution, (R)-2-methyl-propanesulfinamide and titanium (ethoxide) 4 (Ti(OEt)4) are added in specific molar ratios (approximately 1.3 equivalents of the chiral auxiliary and 2 equivalents of the titanium reagent relative to the starting material). The mixture is refluxed and stirred for about 16 hours to form a stereoisomeric mixture of the sulfinyl-protected intermediate (INT028-2).
Recrystallization for Optical Purity Enhancement
The stereoisomeric mixture is subjected to recrystallization to separate the desired optical isomer. Solvents used include isopropyl alcohol (IPA), methanol:ethyl acetate mixtures, ethyl acetate, toluene mixtures, and isopropyl acetate. Among these, IPA was found to provide the highest optical purity and efficient crystallization.
Deprotection and Final Product Isolation
The recrystallized solid containing the sulfinyl-protected intermediate is then treated with a hydrochloric acid (HCl) solution (3N to 6N normality) in methanol. This step removes the chiral auxiliary, yielding the target compound Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- with high optical purity.
- The mixture may be concentrated under reduced pressure.
- Further purification with acetone may be performed to enhance product purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Formation of intermediate | N-(4-acetyl-2,6-difluorophenyl)-methanesulfonamide, (R)-2-methyl-propanesulfinamide, Ti(OEt)4 in THF | Reflux (~66) | 16 | Molar ratio approx. 1:1.3:2 |
| Recrystallization | IPA or solvent mixture | 5 to 35 | 10 to 15 | IPA gives highest optical purity |
| Deprotection | HCl solution (3N-6N) in methanol | Ambient | 1-3 | Followed by concentration and acetone purification |
Mechanistic Insights and Optical Purity Control
- The use of Ellman’s chiral auxiliary ((R)-2-methyl-propanesulfinamide) is critical for inducing chirality during the formation of the sulfinyl-protected intermediate.
- The recrystallization step selectively dissolves the undesired isomer, enriching the desired (1R)-aminoethyl isomer.
- Optical purity is highly sensitive to the choice of solvent and recrystallization conditions, with IPA solvent providing optimal results.
- The deprotection step with HCl efficiently removes the auxiliary without racemization, preserving optical purity.
Comparative Advantages
Compared to classical chemical resolution methods, this asymmetric synthesis route offers:
- Higher overall yield.
- Better stereoselectivity.
- Mild reaction conditions.
- Cost-effectiveness suitable for scale-up.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl- involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermal Stability
Methanone derivatives often exhibit thermal stability dependent on intermolecular interactions. For example:
- Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive hydrogen-bonding networks .
- Compound 1 (unsubstituted methanone analog) crystallizes with a density of 1.675 g·cm⁻³, suggesting moderate packing efficiency .
Table 1: Thermal and Crystallographic Properties of Methanone Derivatives
| Compound | Decomposition Temp. (°C) | Density (g·cm⁻³) | Key Features |
|---|---|---|---|
| Di(1H-tetrazol-5-yl) methanone oxime | 288.7 | N/A | High H-bond stabilization |
| 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) | 247.6 | N/A | Moderate thermal stability |
| Compound 1 (generic methanone) | N/A | 1.675 | Orthorhombic crystallization |
The target compound’s (1R)-aminoethyl group may enhance solubility or hydrogen-bonding capacity compared to non-polar analogs like 1-[4-(1,1-dimethylethyl)phenyl]ethanone (MW: 176.25, CAS: 943-27-1), which lacks functional groups for strong intermolecular interactions .
Electronic and Nonlinear Optical Properties
Substituents significantly alter electronic behavior:
- (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone exhibits tunable nonlinear optical (NLO) properties due to electron-donating methyl groups .
- E-2-{[4-(4-Acetylphenylsulfanyl)phenylamino]methyl}naphthalene shows keto–amino tautomerism (C=O bond: 1.277 Å), influencing its electronic polarization .
Q & A
What are the optimal synthetic routes for Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-?
Level: Basic
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the phenyl and aminophenyl groups. Key steps include:
- Aminoethyl Group Introduction : Use chiral auxiliaries or asymmetric catalysis to achieve the (1R)-stereochemistry .
- Purification : Column chromatography under optimized solvent systems (e.g., hexane/ethyl acetate gradients) ensures high purity .
- Yield Optimization : Microwave-assisted synthesis or continuous flow reactors improve reaction efficiency and scalability .
How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Level: Basic
Methodological Answer:
- NMR : The H NMR spectrum should show distinct signals for the aromatic protons (δ 7.2–8.1 ppm), the chiral aminoethyl group (δ 1.3–1.5 ppm for CH, δ 3.8–4.2 ppm for CH-NH), and the ketone carbonyl (δ 195–205 ppm in C NMR) .
- IR : A strong carbonyl stretch (~1680 cm^{-1) and NH bending (~1600 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass matching (e.g., [M+H] at m/z 314.1652 for CHNO) .
How do researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies often arise from assay variability. To address this:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO concentration ≤0.1%) .
- Dose-Response Curves : Generate EC/IC values across multiple replicates to assess potency variability .
- Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay, filtering by assay type (e.g., kinase inhibition vs. cytotoxicity) .
What computational methods predict the compound’s interactions with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to proteins (e.g., G-protein-coupled receptors) using crystal structures from the PDB .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Train models on datasets (e.g., ChEMBL) to predict ADMET properties or off-target effects .
How does the stereochemistry at the 1R-aminoethyl group influence biological activity?
Level: Advanced
Methodological Answer:
The (1R)-configuration enhances target selectivity due to steric and electronic effects:
- Enantiomer Comparison : Synthesize both (1R) and (1S) forms and compare IC values in enzyme inhibition assays .
- X-ray Crystallography : Resolve ligand-protein complexes to visualize hydrogen bonding patterns (e.g., NH interaction with Asp113 in a kinase active site) .
What strategies improve the compound’s solubility and stability for in vitro studies?
Level: Basic
Methodological Answer:
- Solubility : Use co-solvents (e.g., PEG-400) or prepare cyclodextrin inclusion complexes .
- pH Adjustment : Dissolve in buffered solutions (pH 6.8–7.4) to stabilize the amino group .
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) over 14 days .
How can derivatives of this compound be designed to enhance pharmacokinetic properties?
Level: Advanced
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated NH) to improve oral bioavailability .
- Lipophilicity Modulation : Add fluorine substituents to the phenyl ring to balance logP values (target 2–3) .
- Metabolic Stability : Replace labile groups (e.g., methoxy) with bioisosteres (e.g., trifluoromethyl) based on CYP450 metabolism data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
